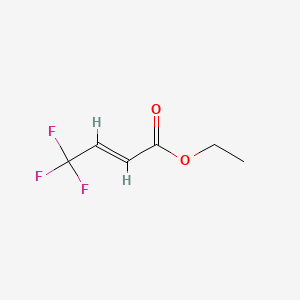

Ethyl 4,4,4-trifluorocrotonate

Description

Contextual Significance of α,β-Unsaturated Esters in Modern Synthesis

α,β-Unsaturated esters are a class of organic compounds that serve as crucial and versatile building blocks in a multitude of synthetic transformations. nih.govrsc.org Their widespread use is attributed to the presence of two reactive sites: the carbon-carbon double bond and the carbonyl group, which can undergo a variety of reactions. These include conjugate additions (Michael reactions), cycloadditions, and reductions, allowing for the construction of complex molecular architectures. rsc.org

The stereoselective synthesis of α,β-unsaturated esters is of high importance as the (Z) and (E) isomers of biologically active molecules often exhibit different activities. rsc.org Numerous methodologies have been developed for their synthesis, including the Wittig reaction, Heck reaction, and transition-metal catalyzed cross-coupling reactions. nih.govorganic-chemistry.org These methods provide access to a diverse array of substituted alkenes, which are valuable intermediates in the synthesis of natural products, pharmaceuticals, and materials. rsc.orgorganic-chemistry.org

The Pervasive Role of Trifluoromethylation in Chemical Science

The introduction of a trifluoromethyl (-CF3) group into organic molecules, a process known as trifluoromethylation, is a powerful strategy in medicinal chemistry, materials science, and agrochemical research. nih.govwikipedia.org The unique properties of the -CF3 group, such as its high electronegativity, steric bulk, and lipophilicity, can significantly modulate the physicochemical and biological properties of the parent molecule. nih.govhovione.com

Incorporating a trifluoromethyl group can enhance a drug's metabolic stability, binding affinity, and bioavailability. innospk.comnih.gov This has led to the development of numerous pharmaceuticals containing this moiety, including drugs for treating a wide range of diseases. wikipedia.orgmdpi.com The pursuit of new and efficient trifluoromethylation methods is an active area of research, with the goal of creating novel compounds with improved therapeutic potential. wikipedia.orghovione.com

Molecular Architecture and Electronic Features Governing Reactivity Profiles

The reactivity of ethyl 4,4,4-trifluorocrotonate is dictated by its specific molecular architecture. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the conjugated system. This polarization makes the β-carbon of the double bond highly electrophilic and susceptible to attack by nucleophiles.

Theoretical studies, such as those employing molecular electron density theory (MEDT), have provided insights into the compound's reactivity in reactions like the Diels-Alder cycloaddition. researchgate.netresearchgate.net These studies indicate that this compound acts as a strong electrophile. researchgate.net The electron-withdrawing nature of the CF3 group enhances its reactivity towards nucleophilic reagents, facilitating reactions such as Michael additions with amines and thiols to form stable adducts. innospk.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 25597-16-4 chemicalbook.innist.gov |

| Molecular Formula | C6H7F3O2 innospk.comnist.gov |

| Molecular Weight | 168.11 g/mol chemicalbook.insigmaaldrich.com |

| Boiling Point | 114-115 °C innospk.comchemicalbook.in |

| Density | 1.125 g/mL at 25 °C innospk.comchemicalbook.in |

| Refractive Index | 1.3601 innospk.comchemicalbook.in |

Historical Development and Key Academic Milestones in its Study

The study of trifluoromethylated compounds dates back to the early 20th century, with F. Lehmann first investigating their biological activity in 1927. wikipedia.org The development of synthetic methods for trifluoromethylation began in earnest with Frédéric Swarts' work in 1892 using antimony fluoride. wikipedia.org

While a specific, detailed history of the initial synthesis of this compound is not extensively documented in the provided results, its emergence is tied to the broader development of organofluorine chemistry. The manufacturing process generally involves the esterification of 4,4,4-trifluorocrotonic acid with ethanol. innospk.com

Key academic milestones in the study of this compound itself are centered on its application in various synthetic reactions. Research has demonstrated its utility in diastereoselective Michael addition reactions and in the synthesis of novel amino trifluoromethyl cyclopropane (B1198618) carboxylic acid derivatives. chemicalbook.insigmaaldrich.com Studies have also explored its use in Diels-Alder reactions to create trifluoromethyl-substituted pyridine (B92270) systems. researchgate.net

Overview of Current Research Trajectories and Promising Academic Applications

Current research involving this compound continues to focus on its role as a versatile building block for synthesizing complex molecules with potential applications in pharmaceuticals and agrochemicals. innospk.com Researchers are actively exploring its reactivity in various transformations to generate novel fluorinated compounds. innospk.com

Promising academic applications include its use in the synthesis of:

Pharmaceutically active molecules : The trifluoromethyl group it carries is highly valued in drug design for its ability to improve a compound's pharmacological profile. innospk.comnbinno.com

Novel agrochemicals : Its use as a precursor for herbicides and insecticides is an area of active development. nbinno.com

Fluorinated polymers and advanced materials : The unique properties imparted by the trifluoromethyl group make it a candidate for creating materials with specialized functions. innospk.comnbinno.com

Complex heterocyclic systems : Its participation in cycloaddition reactions provides a route to novel pyridine and other heterocyclic derivatives. researchgate.net

The ongoing exploration of this compound's synthetic utility ensures its continued importance in the advancement of organic and medicinal chemistry. innospk.com

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Details |

| ¹H NMR | Spectrum available chemicalbook.com |

| ¹³C NMR | Spectrum available chemicalbook.com |

| Mass Spectrum (EI) | Data available nist.gov |

| IR Spectrum | Data available chemicalbook.com |

| InChI | 1S/C6H7F3O2/c1-2-11-5(10)3-4-6(7,8)9/h3-4H,2H2,1H3/b4-3+ nist.govchemicalbook.com |

| InChIKey | ZKRJCMKLCDWROR-ONEGZZNKSA-N chemicalbook.innist.govchemicalbook.com |

| SMILES | CCOC(=O)\C=C\C(F)(F)F sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Properties

CAS No. |

406-10-0 |

|---|---|

Molecular Formula |

C6H7F3O2 |

Molecular Weight |

168.11 g/mol |

IUPAC Name |

ethyl 4,4,4-trifluorobut-2-enoate |

InChI |

InChI=1S/C6H7F3O2/c1-2-11-5(10)3-4-6(7,8)9/h3-4H,2H2,1H3 |

InChI Key |

ZKRJCMKLCDWROR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=CC(F)(F)F |

Canonical SMILES |

CCOC(=O)C=CC(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 4,4,4 Trifluorocrotonate

Established and Evolving Synthetic Pathways

The synthesis of ethyl 4,4,4-trifluorocrotonate can be achieved through several established and emerging routes, each with its own set of advantages and limitations.

Direct Esterification of 4,4,4-Trifluorocrotonic Acid

Table 1: Reaction Parameters for Direct Esterification

| Parameter | Condition |

|---|---|

| Reactants | 4,4,4-Trifluorocrotonic Acid, Ethanol |

| Catalyst | Sulfuric Acid (H₂SO₄) |

| Key Consideration | Removal of water to shift equilibrium |

Olefination Strategies (e.g., Wittig and Horner-Wadsworth-Emmons Variants)

Olefination reactions provide a powerful alternative for constructing the carbon-carbon double bond in this compound.

The Wittig reaction , developed by Georg Wittig, involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.org In the context of this compound synthesis, this would typically involve the reaction of a trifluoromethyl-containing aldehyde with a phosphorus ylide bearing an ethoxycarbonyl group. A key advantage of the Wittig reaction is that the double bond position is precisely controlled. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.org These carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides, allowing for milder reaction conditions. wikipedia.org The HWE reaction is known for its high stereoselectivity, predominantly forming the (E)-alkene. wikipedia.orgnrochemistry.com The synthesis of this compound via the HWE reaction would involve reacting an appropriate phosphonate with a trifluoromethyl-containing carbonyl compound. williams.edu The resulting dialkylphosphate byproduct is water-soluble, facilitating its removal from the reaction mixture. wikipedia.orgorganic-chemistry.org

Table 2: Comparison of Wittig and HWE Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Stereoselectivity | Generally Z-selective | Generally E-selective |

| Reagent Reactivity | Less nucleophilic, more basic | More nucleophilic, less basic |

| Byproduct Removal | Can be challenging | Easy aqueous extraction |

Routes from Ethyl 4,4,4-trifluoroacetoacetate (e.g., reduction and dehydration)

A common and efficient route to this compound involves the reduction and subsequent dehydration of ethyl 4,4,4-trifluoroacetoacetate. This starting material is readily accessible through the Claisen condensation of ethyl trifluoroacetate (B77799) and ethyl acetate. google.comgoogle.com

Catalytic Approaches in Synthesis Optimization

Catalysis plays a crucial role in optimizing the synthesis of this compound, offering pathways to improved efficiency, selectivity, and milder reaction conditions.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool in organic synthesis, and its application to the preparation of complex molecules like this compound is an active area of research. mdpi.com For instance, transition metal catalysts can facilitate cross-coupling reactions to construct the carbon skeleton of the molecule. mdpi.com Palladium-catalyzed reactions, such as the Heck reaction, have been explored for the arylation of ethyl (E)-4,4,4-trifluorocrotonate, demonstrating the reactivity of the double bond. researchgate.net Furthermore, nickel-catalyzed intramolecular [4+2] cycloadditions involving dienes and alkynes have shown promise for constructing cyclic systems containing the trifluoromethyl group, highlighting the potential for developing novel transition metal-catalyzed routes to precursors of this compound. williams.edu

Organocatalytic Methodologies in Precursor Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal-based catalysis. thieme.de In the context of synthesizing precursors for this compound, organocatalysis can be employed to establish key stereocenters and functional groups. For example, organocatalytic asymmetric sulfa-Michael additions of thiols to β-trifluoromethyl β,β-disubstituted enones have been developed to create chiral trifluoromethylated thioethers. researchgate.net These methodologies, often utilizing cinchona alkaloid-derived catalysts, provide access to valuable chiral building blocks that can be further elaborated into complex molecules. researchgate.net The development of organocatalytic methods for the enantioselective synthesis of precursors to γ-amino acids also showcases the potential of this field to contribute to the synthesis of derivatives of this compound. thieme.de

Biocatalytic Transformations and Enzymatic Routes

Biocatalytic methods are gaining prominence for the synthesis of precursors to this compound, such as the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate to produce chiral intermediates. These enzymatic routes offer high selectivity and operate under mild conditions.

A notable example involves the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate using whole cells of Saccharomyces uvarum SW-58 in an aqueous-organic solvent biphasic system. nih.gov This process yields ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, a related chiral compound. nih.gov Research has shown that using dibutylphthalate as the organic phase provides an optimal balance between biocompatibility and the partitioning of the substrate and product. nih.gov Under optimized conditions, this method can achieve a conversion of 85.0% and an enantiomeric excess of 85.2%. nih.gov The product concentration in the organic phase can reach as high as 54.6 g/L without the need for external coenzyme addition. nih.gov

Similarly, recombinant E. coli cells co-expressing carbonyl reductase and glucose dehydrogenase have been utilized for the asymmetric reduction of various ketoesters. jiangnan.edu.cn For ethyl 4,4,4-trifluoroacetoacetate, this system demonstrated excellent conversion (>99%) and high enantioselectivity (99.5% ee). jiangnan.edu.cn

The integration of electrosynthesis with biocatalysis also presents a novel approach. Lipase from Pseudomonas fluorescens (PFL) has been used as a biocatalyst in the synthesis of sulfur-based organofluorine compounds, using this compound as a starting material in some instances. acs.org

Table 1: Biocatalytic Reduction of Ethyl 4,4,4-trifluoroacetoacetate

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| Saccharomyces uvarum SW-58 | Ethyl 4,4,4-trifluoroacetoacetate | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate | 85.0 | 85.2 |

| Recombinant E. coli (IolS) | Ethyl 4,4,4-trifluoroacetoacetate | (R)-Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | >99 | 99.5 |

Green Chemistry Principles in Synthesis

The application of green chemistry principles is crucial in modern synthetic chemistry to minimize environmental impact. This involves using safer solvents, improving atom economy, and reducing waste generation.

Solvent-Free and Aqueous Medium Reactions

Research has explored the use of environmentally benign solvents and even solvent-free conditions. For instance, the synthesis of ethyl 3-amino-4,4,4-trifluorocrotonate, a derivative, can be achieved under solvent-free conditions by reacting ethyl 4,4,4-trifluoroacetoacetate with ammonium (B1175870) acetate. This method proceeds via a nucleophilic attack followed by dehydration.

Aqueous systems are also being investigated. The asymmetric sulfa-Michael addition of thiols to 4,4,4-trifluorocrotonates has been successfully carried out in water, demonstrating the feasibility of aqueous-based reactions for derivatives of this compound. acs.org Furthermore, the use of fluorous chemistry, where reactions are conducted in fluorous solvents that are immiscible with common organic solvents, allows for easy separation and recycling of catalysts and solvents, aligning with green chemistry goals. tcichemicals.com

Atom Economy and E-Factor Considerations in Production

Atom economy and the Environmental (E)-factor are key metrics for evaluating the sustainability of a chemical process. chembam.comgreenchemistry-toolkit.org Atom economy measures the efficiency of a reaction in converting reactant atoms to the desired product, while the E-factor quantifies the amount of waste produced per unit of product. chembam.com

The traditional synthesis of ethyl 4,4,4-trifluoroacetoacetate, a precursor to this compound, involves a Claisen condensation of ethyl trifluoroacetate and ethyl acetate. google.comgoogle.com While effective, this reaction generates byproducts. Modern approaches aim to improve atom economy by designing synthetic routes that incorporate more of the starting materials into the final product. For example, catalytic methods are preferred over stoichiometric reactions as they generate less waste. numberanalytics.com The ideal synthesis would have a high atom economy and a low E-factor, approaching zero. chembam.com The chemical industry, particularly the fine chemicals and pharmaceutical sectors, often has high E-factors, highlighting the need for greener synthetic routes. researchgate.net

Table 2: General E-Factors for Different Industrial Sectors

| Industry Sector | Annual Production (tonnes) | E-Factor (kg waste/kg product) |

| Oil Refining | 1,000,000 - 100,000,000 | <0.1 |

| Bulk Chemicals | 10,000 - 1,000,000 | <1-5 |

| Fine Chemicals | 100 - 10,000 | 5 - >50 |

| Pharmaceuticals | 10 - 1,000 | 25 - >100 |

Scalable Synthesis and Industrial Research Perspectives

The industrial production of this compound and its derivatives requires scalable, efficient, and cost-effective synthetic methods. Research is focused on optimizing reaction conditions and developing continuous manufacturing processes.

A common industrial route to produce related compounds like ethyl 3-amino-4,4,4-trifluorocrotonate involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with ammonium acetate. A patented method describes this reaction occurring in a 1000L amination reactor at 90°C for 3 hours, achieving a yield of 96.5%.

Industrial research continues to focus on developing robust catalysts and optimizing reaction parameters to meet the increasing demand for fluorinated intermediates like this compound, driven by their importance in developing new pharmaceuticals and agrochemicals. innospk.comchemimpex.com

Table 3: Comparison of Synthetic Routes for a Related Compound

| Method | Yield (%) | Purity (%) | Key Advantage |

| Batch Enolate | 68–72 | 95 | Low equipment cost |

| Continuous Flow | 75–80 | >98 | Scalability, reduced reaction time |

Elucidating Chemical Reactivity and Transformation Pathways of Ethyl 4,4,4 Trifluorocrotonate

Electrophilic Reaction Modalities

The electron-withdrawing nature of the trifluoromethyl group significantly influences the electrophilicity of the carbon-carbon double bond in ethyl 4,4,4-trifluorocrotonate, making it susceptible to attack by nucleophiles. However, its reactions as an electrophile in additions across the double bond are also of interest.

The electron-deficient nature of the double bond in this compound makes it a suitable dienophile in Diels-Alder reactions. Theoretical studies using molecular electron density theory (MEDT) have investigated the mechanism and selectivity of the Diels-Alder reaction between 2,4-dimethyl-5-ethoxyoxazole and this compound. researchgate.net These studies indicate that this compound acts as a strong electrophile in this cycloaddition. researchgate.net The reaction proceeds with complete regio- and stereoselectivity, leading to a single cycloadduct product. researchgate.net

In the context of preparing trifluoromethylated carbocycles, the Diels-Alder reaction of ethyl trifluorocrotonate with silylated dienes has been explored. europa.eu Titanium tetrachloride (TiCl4) was identified as a suitable catalyst for this transformation. europa.eu The introduction of a methyl group on the diene was found to direct the reaction towards exclusive exo-selectivity with excellent facial control. europa.eu

Detailed studies specifically focusing on the halogenation and hydrohalogenation of this compound are not extensively documented in the readily available literature. However, the general reactivity of α,β-unsaturated esters suggests that such reactions would proceed with the addition of the halogen or hydrohalogen across the double bond. The regioselectivity of hydrohalogenation would likely be influenced by the strong electron-withdrawing effect of the trifluoromethyl group.

Electrophilic Additions Across the Carbon-Carbon Double Bond

Nucleophilic Reaction Modalities

The most prominent and well-documented reaction pathway for this compound involves its role as a Michael acceptor, readily undergoing conjugate additions with a variety of nucleophiles. innospk.com

The carbon-carbon double bond in this compound is highly activated towards nucleophilic attack due to the presence of the trifluoromethyl group. innospk.com This makes it an excellent substrate for Michael addition reactions, where nucleophiles add to the β-carbon. innospk.comscbt.comsigmaaldrich.com A wide range of nucleophiles, including amines, thiols, and carbanions, have been successfully employed in conjugate additions to this substrate. innospk.comchemicalbook.in For instance, it can undergo a diastereoselective Michael addition reaction with ethyl crotonate. scbt.comsigmaaldrich.comchemicalbook.in The resulting products are valuable intermediates for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. innospk.com

A study on the Michael reaction between this compound and a Ni(II) complex of a Schiff base derived from glycine (B1666218) demonstrated the utility of this reaction in amino acid synthesis. sigmaaldrich.com Furthermore, the reaction has been utilized in the synthesis of water-soluble poly(amidoamine) (PAMAM) dendrimers by reacting them with a mixture of this compound and methyl acrylate (B77674). researchgate.net

Table 1: Examples of Michael Additions to this compound

| Nucleophile | Product Type | Reference |

|---|---|---|

| Ethyl crotonate | Diastereoselective adduct | scbt.comsigmaaldrich.comchemicalbook.in |

| Ni(II) complex of glycine Schiff base | Modified amino acid | sigmaaldrich.com |

| Thiols | β-Thioesters | nih.govrsc.org |

| Amines | β-Amino esters | innospk.com |

The development of asymmetric Michael additions to this compound has been a significant area of research, aiming to control the stereochemistry of the newly formed chiral centers. scbt.comsigmaaldrich.com The first asymmetric sulfa-Michael addition of thiols to 4,4,4-trifluorocrotonates was achieved using a bifunctional organocatalyst, affording products with high yields and excellent enantioselectivities. nih.gov This method provides a direct route to chiral building blocks containing both a sulfur atom and a trifluoromethyl group at the same stereocenter. nih.govresearchgate.net

The geometry of the double bond in the crotonate has been shown to influence the enantioselectivity of the reaction. rsc.org Studies exploring the sulfa-Michael addition of thiophenol catalyzed by a bifunctional amine-thiourea catalyst revealed that while the (E)-isomer gave moderate enantioselectivity, switching to the (Z)-isomer of this compound resulted in the formation of the opposite enantiomer with improved enantioselectivity. rsc.org

A variety of catalysts have been developed to achieve high stereocontrol in Michael additions involving this compound and related compounds. Bifunctional organocatalysts, particularly those based on thiourea (B124793), have proven to be highly effective. rsc.orgresearchgate.net For the asymmetric sulfa-Michael addition of thiols, a bifunctional amine-thiourea catalyst was used at a low loading of 1 mol% to achieve high yields and enantioselectivities. nih.gov The success of these catalysts is often attributed to their ability to activate both the nucleophile and the electrophile through hydrogen bonding interactions. researchgate.net

For instance, replacing the ester group of this compound with an N-acylpyrazole moiety was found to enhance reactivity and stereoselectivity in the presence of a bifunctional amine-thiourea catalyst due to improved hydrogen-bonding interactions. researchgate.net In the context of additions of amines to α,β-unsaturated esters, an unprecedented selenourea-thiourea organocatalyst has been shown to be effective. nih.gov DFT calculations and kinetic isotope effect studies have revealed that the rate-limiting and enantiodetermining step is the protonation of a zwitterionic intermediate by the catalyst, highlighting the role of the thiourea compound as an asymmetric Brønsted acid catalyst. nih.gov

Table 2: Catalysts for Asymmetric Michael Additions to Trifluorocrotonates

| Catalyst Type | Nucleophile | Key Features | Reference |

|---|---|---|---|

| Bifunctional Amine-Thiourea | Thiols | Low catalyst loading (1 mol%), high yield and enantioselectivity. | nih.govrsc.org |

| Bifunctional Amine-Thiourea | Thiols (with N-acylpyrazole acceptor) | Enhanced reactivity and stereoselectivity via hydrogen bonding. | researchgate.net |

Conjugate (Michael) Additions

Michael Additions with Diverse Nucleophiles

The electron-withdrawing nature of the trifluoromethyl group activates the double bond of this compound, making it a prime candidate for Michael additions. researchgate.net This reaction involves the 1,4-addition of a nucleophile to the α,β-unsaturated ester.

Amines, Alcohols, and Thiols:

The addition of nucleophiles such as amines, alcohols, and thiols to this compound proceeds readily. innospk.com For instance, the reaction with amines is a key step in the synthesis of various nitrogen-containing compounds. Similarly, thiols have been shown to add across the double bond, often with high stereoselectivity when using chiral catalysts. researchgate.netnih.gov The sulfa-Michael addition of thiols has been achieved with high yields and excellent enantioselectivities using a bifunctional organocatalyst. nih.gov This method is crucial for creating stereogenic centers with a trifluoromethyl group and a sulfur atom. nih.gov

A one-pot synthesis of 1,4-thiazepanones has been developed using the reaction of α,β-unsaturated esters like this compound with 1,2-amino thiols. nih.gov This reaction proceeds efficiently in solvents like acetonitrile (B52724) at ambient temperature. nih.gov

Organocopper Species:

Organocopper reagents, such as Gilman reagents, are known to favor 1,4-conjugate addition over 1,2-addition to α,β-unsaturated carbonyl compounds. organicreactions.orgmasterorganicchemistry.com Copper-catalyzed conjugate addition of Grignard reagents to this compound has been used to create an asymmetric tertiary carbon center containing a trifluoromethyl group. researchgate.net These reactions can provide the desired products in good yields and with high enantioselectivity under mild conditions. researchgate.net The choice of copper salt can be critical, with CuCN·2LiCl sometimes providing the best yields for 1,4-adducts. nih.gov

Table 1: Michael Addition Reactions of this compound

| Nucleophile | Reagent Example | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Amine | 1,2-amino thiols | 1,4-Thiazepanones | Acetonitrile, ambient temp | nih.gov |

| Thiol | Various thiols | γ-Trifluoromethyl γ-sulfone compounds | Bifunctional organocatalyst | nih.gov |

| Organocopper | Grignard reagents | Asymmetric tertiary carbon compounds | Copper salts (e.g., CuBr·SMe2) | researchgate.netbeilstein-journals.org |

Nucleophilic Acyl Substitution Reactions at the Ester Moiety

The ester group of this compound can undergo nucleophilic acyl substitution. A key example is hydrolysis, which converts the ester into the corresponding carboxylic acid. This hydrolysis can be a crucial step in the synthesis of more complex molecules. For instance, the ethyl ester group can be hydrolyzed under mild conditions to yield the corresponding carboxylic acid, which is a key intermediate for synthesizing stromelysin-1 inhibitors. researchgate.netresearchgate.net

Reactions with Organometallic Reagents

Grignard Reagents:

Grignard reagents typically add to the carbonyl group of esters in a 1,2-addition fashion. masterorganicchemistry.com This reaction usually involves the addition of two equivalents of the Grignard reagent to form a tertiary alcohol. masterorganicchemistry.comyoutube.com However, in the case of α,β-unsaturated esters like this compound, conjugate addition (1,4-addition) can be a competing pathway, especially in the presence of copper catalysts. nih.gov Without a copper catalyst, Grignard reagents generally favor 1,2-addition to the carbonyl group. masterorganicchemistry.com

Organolithium Reagents:

Organolithium reagents are strong nucleophiles and bases that readily react with esters. wikipedia.orgmt.com Similar to Grignard reagents, they typically add to the carbonyl group. wikipedia.org However, their high reactivity can sometimes lead to a lack of selectivity. fishersci.fr The reaction of organolithium reagents with carboxylic acids, formed from the hydrolysis of the ester, can produce ketones. masterorganicchemistry.com

Table 2: Reactions of this compound with Organometallic Reagents

| Reagent | Typical Reaction | Product Type | Notes | Reference |

|---|---|---|---|---|

| Grignard (RMgX) | 1,2-addition to C=O | Tertiary alcohol | Addition of two equivalents | masterorganicchemistry.comyoutube.com |

| Grignard (with Cu salt) | 1,4-conjugate addition | β-substituted ester | High selectivity for 1,4-addition | nih.gov |

| Organolithium (RLi) | 1,2-addition to C=O | Tertiary alcohol | Highly reactive | wikipedia.orgmt.com |

Pericyclic Reactions and Cycloadditions

Diels-Alder Reactions and Hetero-Diels-Alder Analogs

This compound can act as a dienophile in Diels-Alder reactions due to its electron-deficient double bond. It reacts with various dienes to form six-membered rings. rsc.orgrsc.org For example, its reaction with 1-alkoxy-cyclohexa-1,3-dienes favors the formation of a specific stereoisomer of bicyclo[2.2.2]octene. rsc.orgrsc.org Theoretical studies using molecular electron density theory have been conducted to understand the mechanism and selectivity of the Diels-Alder reaction between this compound and dienes like 2,4-dimethyl-5-ethoxyoxazole. researchgate.netresearchgate.net These studies indicate that this compound acts as a strong electrophile in these reactions. researchgate.net The thermoreversible nature of the Diels-Alder reaction with furan (B31954) derivatives has been explored for applications in controlling polymer viscosity. tandfonline.com

Other Cycloaddition Pathways

This compound also participates in other cycloaddition reactions, such as [3+2] cycloadditions. nih.gov These reactions are valuable for synthesizing five-membered heterocyclic rings. nih.gov The reaction of this compound with pyridazinium ylides has been shown to be stereo- and regioselective. nih.gov A notable example is the rapid [3+2] cycloaddition with a diazoacetamide, which proceeds at a rate comparable to highly optimized strain-promoted azide-alkyne cycloadditions. science.govnih.gov Computational analysis suggests that this enhanced reactivity is due to the formation of an N-H···F-C hydrogen bond in the transition state. nih.gov

Radical Reactions and Photochemical Transformations

The use of this compound in radical reactions is an area of interest. While specific examples of radical additions directly to this compound are not extensively detailed in the provided context, the general principles of radical chemistry suggest its potential as a radical acceptor.

In the realm of photochemistry, carbonyl compounds, including α,β-unsaturated esters, can undergo various transformations upon irradiation. beilstein-journals.org While specific photochemical transformations of this compound are not explicitly detailed in the search results, aldehydes have been shown to initiate photochemical reactions, and similar principles could apply to activated esters like this compound. beilstein-journals.org

Radical Additions to the Olefinic Bond

The electron-deficient nature of the olefinic bond in this compound makes it a suitable candidate for radical addition reactions. In these reactions, a radical species adds to the double bond, typically at the β-position to generate a more stable α-radical intermediate, which is stabilized by the ester group. This intermediate then participates in subsequent reaction steps to form the final product.

While the broader class of radical additions to alkenes is well-established, specific documented examples focusing solely on this compound are specialized. However, the principles of such reactions are broadly applicable. For instance, the classic anti-Markovnikov addition of hydrogen bromide (HBr) initiated by peroxides proceeds via a radical mechanism. masterorganicchemistry.com In this type of reaction, the bromine radical adds to the least substituted carbon of the alkene. masterorganicchemistry.com The enhanced electrophilicity of the double bond in this compound due to the CF₃ group suggests it would be a reactive substrate in similar radical processes, such as those involving thiyl radicals or other carbon-centered radicals. libretexts.org

Research into related transformations, such as the electrochemical sulfa-Michael addition, highlights the generation of thiyl radicals that add to electron-deficient alkenes. acs.org This underscores the potential for this compound to undergo analogous radical-mediated C-S bond formations.

Stereoselective and Regioselective Transformations

The activated double bond of this compound is a key target for developing stereoselective reactions, which are crucial for the synthesis of complex chiral molecules. Both chiral auxiliaries and catalytic methods have been successfully employed to control the stereochemical outcome of additions to this substrate.

Chiral Auxiliary-Mediated Asymmetric Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. sfu.ca After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

A notable application of this strategy involves the diastereoselective Michael addition of a nickel(II) complex of a chiral Schiff base of glycine to this compound. researchgate.netresearchgate.net In this synthesis, the chiral Schiff base, derived from (S)-o-[N-(N-benzylprolyl)amino]benzophenone (BPB), acts as a chiral auxiliary. The reaction proceeds under kinetic control to produce the corresponding adduct with high diastereoselectivity (up to 94% de). researchgate.net Subsequent hydrolysis and cyclization yield biologically important (2S,3S)-3-trifluoromethylpyroglutamic acid. researchgate.netresearchgate.net

Another advanced approach utilizes chiral lithium amides as "traceless" auxiliaries. nih.gov In a study involving the closely related mthis compound, a chiral lithium amide base was used to mediate the conjugate addition of carboxylic acids. Although the enantioselectivity for the trifluorocrotonate substrate was moderate (58% ee), the method demonstrates the principle of using a chiral base to create a chiral environment without covalent attachment of the auxiliary to the substrate or reactant. nih.govacs.org

Table 1: Chiral Auxiliary-Mediated Additions to Trifluorocrotonates

| Michael Acceptor | Chiral Auxiliary System | Product Type | Diastereomeric/Enantiomeric Excess | Reference |

|---|---|---|---|---|

| This compound | Ni(II)-Glycine-(S)-BPB Complex | Michael Adduct | up to 94% de | researchgate.net, researchgate.net |

| Mthis compound | Chiral Lithium Amide ((R)-²TA) | Conjugate Adduct | 58% ee | acs.org, nih.gov |

Ligand-Controlled Asymmetric Catalytic Reactions

Ligand-controlled asymmetric catalysis is a powerful strategy where a small amount of a chiral catalyst, typically a metal complex with a chiral ligand or a chiral organocatalyst, generates a large quantity of an enantiomerically enriched product. sigmaaldrich.com This approach is often more atom-economical than using stoichiometric chiral auxiliaries.

The sulfa-Michael addition of thiols to this compound has been a fertile ground for developing ligand-controlled asymmetric reactions. nih.gov Researchers have successfully employed bifunctional amine-thiourea organocatalysts to achieve high yields and excellent enantioselectivities. nih.govchimia.ch These catalysts operate through a dual-activation mechanism: the thiourea moiety activates the electrophilic crotonate via hydrogen bonding, while the amine base deprotonates the thiol to increase its nucleophilicity. rsc.orgrsc.org

In one study, using just 1 mol% of a specific chiral amine-thiourea catalyst (I-D), the addition of various aromatic thiols to (Z)-ethyl 4,4,4-trifluorocrotonate afforded the corresponding sulfur-containing chiral building blocks in 88-96% yield and 90-96% enantiomeric excess (ee). rsc.org The success of this reaction highlights how the σ-electron-withdrawing CF₃ group sufficiently activates the α,β-unsaturated ester, which is typically a less reactive Michael acceptor compared to other olefins. rsc.orgresearchgate.net The resulting products are valuable intermediates for synthesizing potent enzyme inhibitors. nih.gov

Table 2: Ligand-Controlled Asymmetric Sulfa-Michael Addition to (Z)-Ethyl 4,4,4-trifluorocrotonate

| Thiol Nucleophile (RSH) | Catalyst (1 mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Thiophenol | Amine-Thiourea I-D | 95 | 93 | rsc.org |

| 4-Methylthiophenol | Amine-Thiourea I-D | 96 | 94 | rsc.org |

| 4-Methoxythiophenol | Amine-Thiourea I-D | 96 | 96 | rsc.org |

| 4-Chlorothiophenol | Amine-Thiourea I-D | 88 | 90 | rsc.org |

| 2-Naphthalenethiol | Amine-Thiourea I-D | 92 | 93 | rsc.org |

| Benzyl Mercaptan | Amine-Thiourea I-D | 83 | 57 | rsc.org |

Strategic Applications in Complex Molecule Synthesis and Organic Transformations

Role as a Trifluoromethylated Building Block in Fine Chemical Synthesis

The presence of the trifluoromethyl (-CF3) group makes ethyl 4,4,4-trifluorocrotonate a prized component in the synthesis of fine chemicals, particularly for the pharmaceutical and agrochemical industries. innospk.com The -CF3 group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of bioactive molecules. innospk.comchemimpex.com This has led to its widespread use as a foundational element for constructing advanced synthetic intermediates. innospk.com

Precursor to Fluorinated Carboxylic Acids, Aldehydes, and Alcohols

This compound serves as a versatile precursor for a variety of fluorinated compounds. Through straightforward chemical transformations, it can be converted into valuable fluorinated carboxylic acids, aldehydes, and alcohols. For instance, the practical synthesis of 4,4,4-trifluorocrotonaldehyde (B13457059) has been developed, which can then be used in further enantioselective reactions. lookchem.com Hydrolysis of the ester group under basic or acidic conditions yields 4,4,4-trifluorocrotonic acid. Furthermore, reduction of the ester and the double bond can lead to the corresponding saturated fluorinated alcohol. These derivatives are themselves important building blocks for more complex fluorinated molecules.

A notable application is in the synthesis of chiral sulfur-based organofluorine compounds. acs.org Asymmetric sulfa-Michael addition of thiols to this compound has been shown to produce these compounds in high yields and enantioselectivities, which are valuable precursors for various drugs. acs.org

Synthesis of Fluorinated Heterocyclic Compounds

The reactivity of this compound makes it an excellent starting material for the synthesis of fluorinated heterocyclic compounds. innospk.com These structures are of significant interest in medicinal chemistry due to their prevalence in drug molecules. rsc.org The compound's double bond is susceptible to Michael addition reactions with various nucleophiles, including amines and thiols, which is a key step in the formation of heterocyclic rings. innospk.com

For example, it is used as an intermediate in the synthesis of novel aminotrifluoromethylcyclopropane-carboxylic acid derivatives. It also participates in cycloaddition reactions. For instance, a formal reductive [3+2] annulation of this compound with α-iminoketones has been reported. researchgate.net Furthermore, it has been used in the synthesis of trifluoromethyl-substituted aziridines and azetidines. rsc.orgrsc.org

Incorporation into Chiral Scaffolds and Auxiliaries

The diastereoselective reactions of this compound allow for its incorporation into chiral scaffolds. This is crucial for the synthesis of enantiomerically pure pharmaceuticals. One studied reaction is the Michael addition between this compound and a Ni(II) complex of a Schiff base of glycine (B1666218), demonstrating its utility in creating chiral amino acid derivatives. sigmaaldrich.com

It has also been used in the synthesis of (2S,3S)-3-trifluoromethylpyroglutamic acid. sigmaaldrich.comchemsrc.com Additionally, direct enantioselective conjugate addition of carboxylic acids to α,β-unsaturated esters, including mthis compound, has been achieved with high stereocontrol using chiral lithium amides as traceless auxiliaries. nih.gov

Utility in Target-Oriented Synthesis

Target-oriented synthesis (TOS) focuses on the creation of a specific, often complex, molecule, frequently a natural product or a designed bioactive compound. This compound has proven to be a valuable tool in this area, particularly for creating fluorinated analogs of natural products.

Construction of Fluorinated Natural Product Mimics

The incorporation of fluorine into natural product scaffolds can lead to analogs with improved biological properties. This compound provides a direct route to introduce the trifluoromethyl group, a common modification in medicinal chemistry. The synthesis of fluorinated β-amino acids, which are precursors to modified peptides and other natural product analogs, often utilizes Michael-type additions to trifluorocrotonate derivatives. researchgate.netthieme-connect.com These fluorinated amino acids can then be incorporated into peptide chains to study their structural and biological effects. researchgate.net

Application in Diversity-Oriented Synthesis and Combinatorial Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening to identify new biologically active compounds. nih.govfrontiersin.org This approach contrasts with TOS by focusing on exploring chemical space rather than creating a single target. cam.ac.uk

While specific examples of large combinatorial libraries built directly from this compound are not extensively detailed in the provided search results, its role as a versatile building block for creating various scaffolds makes it an ideal candidate for DOS. The ability to generate diverse products through different reaction pathways from a single starting material is a core principle of DOS. cam.ac.uk The varied reactivity of this compound—undergoing Michael additions, cycloadditions, and reductions to form linear and heterocyclic structures—lends itself to the generation of diverse molecular frameworks. innospk.comrsc.orgresearchgate.netrsc.org By combining this versatile substrate with a range of reaction partners and conditions, a library of compounds with significant skeletal and functional group diversity could be efficiently generated.

Development of Novel Reagents and Intermediates

This compound serves as a versatile and powerful building block in organic synthesis for the development of novel reagents and complex intermediates. The presence of the trifluoromethyl group activates the double bond for various transformations, making it a valuable precursor for introducing fluorine into a wide array of molecular scaffolds. Its reactivity has been harnessed in several key synthetic strategies, including Michael additions, cycloaddition reactions, and the synthesis of unique heterocyclic systems. These transformations often lead to the creation of chiral molecules with significant potential in medicinal chemistry and materials science.

The electron-withdrawing nature of the trifluoromethyl group renders the β-carbon of this compound highly electrophilic and susceptible to nucleophilic attack. This intrinsic property is central to its application in the synthesis of advanced intermediates.

Synthesis of Trifluoromethylated Pyroglutamates

One of the notable applications of this compound is in the asymmetric synthesis of 3-trifluoromethylpyroglutamates, which are important chiral building blocks for creating modified peptides and peptidomimetics. The synthesis is achieved through a diastereoselective Michael addition of a chiral glycine equivalent to this compound.

In a well-documented approach, a Ni(II) complex of a chiral, non-racemic Schiff base of glycine is employed as the nucleophile. The reaction with this compound proceeds with a high degree of stereocontrol, which is influenced by the reaction conditions. Under kinetically controlled conditions, a high diastereoselectivity of up to 94% de (diastereomeric excess) can be achieved. researchgate.net Subsequent acidic hydrolysis of the Michael adduct leads to the formation of the desired cis- and trans-3-(trifluoromethyl)pyroglutamates. researchgate.net This method provides an efficient route to enantiomerically pure trifluoromethylated amino acid derivatives that are valuable in drug discovery. researchgate.net

| Reactant 1 | Reactant 2 | Product | Diastereomeric Excess (de) | Reference |

| Ni(II) complex of glycine Schiff base | This compound | (2S,3S)-3-Trifluoromethylpyroglutamic acid | Up to 94% | researchgate.net |

Formation of Trifluoromethyl-Substituted Pyridines via Diels-Alder Reactions

This compound also functions as a potent dienophile in Diels-Alder reactions, enabling the synthesis of various trifluoromethyl-substituted cyclic and heterocyclic systems. The trifluoromethyl group enhances the dienophilic reactivity of the alkene.

A key example is the reaction of this compound with 5-ethoxyoxazole (B79106) derivatives. These cycloaddition reactions lead to the formation of trifluoromethyl-substituted pyridine (B92270) systems, which are of significant interest in medicinal and agricultural chemistry. For instance, the reaction with 2,4-dimethyl-5-ethoxyoxazole has been reported to produce trifluoromethylated pyridine derivatives in moderate yields, ranging from 20% to 56%. researchgate.net The regioselectivity of these reactions is a critical aspect, and studies have shown that the reaction between 2,4-dimethyl-5-ethoxyoxazole and this compound can yield a mixture of regioisomers. researchgate.net

| Diene | Dienophile | Product | Yield | Reference |

| 2,4-Dimethyl-5-ethoxyoxazole | This compound | Trifluoromethyl-substituted pyridine | 20-56% | researchgate.net |

| 4-Methyl-5-ethoxyoxazole | This compound | Trifluoromethyl-substituted pyridine | 20-56% | researchgate.net |

Synthesis of Novel Heterocyclic Intermediates

The versatility of this compound extends to the synthesis of a variety of novel heterocyclic intermediates. Through derivatization, particularly to its amino-substituted form, ethyl 3-amino-4,4,4-trifluorocrotonate, a range of complex heterocyclic structures become accessible.

One such class of compounds is the 4-trifluoromethyl-1,3-oxazin-6-ones. These have been prepared in excellent yields from ethyl 3-amino-4,4,4-trifluorocrotonate through two primary methods: reaction with phosgeniminium chlorides to yield 2-dialkylamino-4-trifluoromethyl-1,3-oxazin-6-ones, or by the action of chlorinating agents on N-acyl derivatives of ethyl 3-amino-4,4,4-trifluorocrotonate. researchgate.net Furthermore, ethyl 3-amino-4,4,4-trifluorocrotonate can be converted in a single step to 3-substituted-6-(trifluoromethyl)uracils by reaction with alkyl and aryl isocyanates. researchgate.net These heterocyclic intermediates are valuable for the development of new pharmaceutical and agrochemical agents. researchgate.netsigmaaldrich.com

| Starting Material | Reagent(s) | Product | Reference |

| Ethyl 3-amino-4,4,4-trifluorocrotonate | Phosgeniminium chlorides | 2-Dialkylamino-4-trifluoromethyl-1,3-oxazin-6-ones | researchgate.net |

| N-Acyl ethyl 3-amino-4,4,4-trifluorocrotonate | Chlorinating agents | 4-Trifluoromethyl-1,3-oxazin-6-ones | researchgate.net |

| Ethyl 3-amino-4,4,4-trifluorocrotonate | Alkyl/Aryl isocyanates | 3-Substituted-6-(trifluoromethyl)uracils | researchgate.net |

Development of Chiral Thioethers via Asymmetric Sulfa-Michael Addition

The development of enantioselective methods for the synthesis of chiral organofluorine compounds is a significant area of research. This compound has been successfully employed as a substrate in organocatalytic asymmetric sulfa-Michael additions.

This reaction involves the addition of thiols to this compound, catalyzed by a bifunctional organocatalyst, to construct a stereogenic center bearing both a trifluoromethyl group and a sulfur atom. These reactions have been shown to proceed in high yields (88-96%) and with excellent enantioselectivities (90-96% ee). rsc.org The resulting chiral trifluoromethylated thioethers are valuable intermediates for the synthesis of biologically active molecules, including potent enzyme inhibitors. nih.gov

| Thiol | Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Aromatic thiols | Bifunctional amine-thiourea | Chiral trifluoromethylated thioether | 88-96% | 90-96% | rsc.org |

| Benzyl mercaptan | Bifunctional amine-thiourea | Chiral trifluoromethylated thioether | 83% | 57% | rsc.org |

Theoretical and Computational Investigations of Ethyl 4,4,4 Trifluorocrotonate and Its Reactions

Electronic Structure and Bonding Analysis

The electronic characteristics of ethyl 4,4,4-trifluorocrotonate, particularly the influence of the electron-withdrawing trifluoromethyl group, have been extensively studied using computational methods. These investigations are crucial for understanding its reactivity as a dipolarophile and dienophile in cycloaddition reactions.

Density Functional Theory (DFT) has been a primary method for investigating this compound and its reactions. Specific functional and basis set combinations are chosen to accurately model the systems of interest.

For instance, the Diels-Alder reaction between 2,4–dimethyl–5–ethoxyoxazole and this compound was analyzed using the Molecular Electron Density Theory (MEDT) at the MPWB1K/6-311G(d,p) level of theory. researchgate.netresearchgate.net In another study concerning a 1,3-dipolar cycloaddition with a diazoacetamide, calculations were performed at the M06-2X/6-31+G(2d,p) level of theory to optimize geometries and determine energies. nih.gov These methods provide a robust framework for understanding the electronic rearrangements that occur during chemical reactions. acs.org

| Reaction Type | Computational Method | Basis Set | Focus of Study | Reference |

| Diels-Alder | MEDT / MPWB1K | 6-311G(d,p) | Mechanism and Selectivity | researchgate.netresearchgate.net |

| 1,3-Dipolar Cycloaddition | DFT / M06-2X | 6-31+G(2d,p) | Reaction Energetics and Transition State Analysis | nih.govraineslab.com |

Frontier Molecular Orbital (FMO) theory is often used to rationalize the reactivity and selectivity of cycloaddition reactions involving this compound. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the interaction between reacting species. malayajournal.org

In the context of the Diels-Alder reaction with 2,4–dimethyl–5–ethoxyoxazole, analysis based on conceptual DFT indices, which are related to FMOs, indicated that this compound acts as a strong electrophile. researchgate.netresearchgate.net This electrophilicity is a direct consequence of the trifluoromethyl group lowering the energy of the LUMO, making it more susceptible to nucleophilic attack. For the cycloaddition of a diazoacetamide, computational analysis of orbital overlaps in the transition state helped to explain the reaction's rapid rate. raineslab.com The energy gap between the HOMO and LUMO is also a key indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org

The distribution of electron density within the this compound molecule is highly polarized, a feature that can be visualized using molecular electrostatic potential (MEP) maps and quantified through charge analysis methods. MEP studies are predictive for identifying reactive sites for electrophilic and nucleophilic attacks. researchgate.netmalayajournal.org

In the Diels-Alder reaction with 2,4–dimethyl–5–ethoxyoxazole, MEP analysis confirmed the endo stereoselectivity of the reaction. researchgate.net For the cycloaddition with a diazoacetamide, Natural Bond Orbital (NBO) charge calculations were performed on the dipolarophile in the transition state to understand the electronic interactions driving the reaction. nih.gov The strong electron-withdrawing nature of the CF₃ group creates a significant electrophilic character at the β-carbon of the crotonate, which is a key factor in its reactivity in nucleophilic additions and cycloadditions. nih.gov

Frontier Molecular Orbital (FMO) Theory Applications

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a vital tool for mapping the detailed pathways of reactions involving this compound, allowing for the characterization of transient species like transition states and the evaluation of reaction energy barriers.

By calculating the potential energy surface for a reaction, chemists can identify the lowest energy path from reactants to products. This path includes transition states (TS), which are the highest energy points along the reaction coordinate.

In the Diels-Alder reaction between 2,4–dimethyl–5–ethoxyoxazole and this compound, the energy profiles indicated that the transition state TS1n leads to a single cycloadduct product, which aligns with experimental findings. researchgate.netresearchgate.net The mechanism was further explored using Electron Localization Function (ELF) and Intrinsic Reaction Coordinate (IRC) pathways. researchgate.net

For the 1,3-dipolar cycloaddition of a diazoacetamide, a computational distortion/interaction analysis of the transition state energetics was performed. nih.govnih.gov This analysis revealed that the formation of an N–H···F–C hydrogen bond in the transition state, along with the electronic character of the trifluorocrotonate, contributes to the reaction's high rate constant. nih.govraineslab.com The calculated activation energies and geometries for the transition states provided a detailed rationale for the observed reactivity and selectivity. nih.gov

| Reaction | Finding | Computational Technique | Reference |

| Diels-Alder | Identification of TS1n leading to a single product. | Energy Profile Calculation, IRC, ELF | researchgate.net |

| 1,3-Dipolar Cycloaddition | N–H···F–C hydrogen bond in the transition state accelerates the reaction. | Distortion/Interaction Analysis, Geometry Optimization | nih.govraineslab.comnih.gov |

The solvent environment can significantly influence reaction rates and mechanisms. numberanalytics.comucsb.edu Computational models can account for these effects, either by including explicit solvent molecules or by using continuum solvation models.

In the study of the Diels-Alder reaction between 2,4–dimethyl–5–ethoxyoxazole and this compound, the calculations were performed in the presence of toluene, indicating that the solvent environment was considered. researchgate.netresearchgate.net For the cycloaddition of a diazoacetamide, solvation corrections were included in the energy calculations using the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) with water as the solvent. nih.gov Continuum models like PCM are widely used to estimate solvation free energies by treating the solvent as a continuous, homogeneous medium, which is a computationally efficient way to capture the bulk effects of the solvent on the reaction. numberanalytics.com

Molecular Dynamics Simulations of Reactive Intermediates

Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the time-dependent behavior of molecules, offering insights into the dynamics, solvation, and conformational transitions of transient species that are often difficult to capture experimentally. researchgate.net For reactions involving this compound, MD simulations are crucial for understanding the behavior of its reactive intermediates, such as enolates, radicals, or the transition states of pericyclic reactions.

Reactive MD simulations, which employ force fields like ReaxFF, can model the breaking and forming of bonds, providing a dynamic picture of reaction pathways. mdpi.comnih.gov This approach can elucidate the microscopic mechanisms by which solvents and other species influence a reaction, capturing the formation of transient intermediates and transition states in real-time. mdpi.com For instance, in a Michael addition, MD simulations could track the approach of a nucleophile, the formation of the enolate intermediate, and the subsequent protonation, all while considering the explicit influence of solvent molecules on the stability and geometry of these species.

Enhanced sampling techniques, such as metadynamics or replica exchange MD, are often employed to overcome the time-scale limitations of standard MD. researchgate.netlivecomsjournal.org These methods allow for a more thorough exploration of the potential energy surface, which is critical for identifying stable conformations of reactive intermediates and for calculating the free energy barriers between different states. livecomsjournal.org For example, understanding the conformational flexibility of an intermediate is vital, as its shape and dynamics can dictate the stereochemical outcome of a reaction. Computational studies on related fluorinated compounds have shown that MD simulations are essential for sampling various conformers to accurately match experimental spectroscopic data.

Conformational Analysis and Stereochemical Predictions

The stereochemical outcome of reactions involving this compound is profoundly influenced by its conformational preferences and the electronic nature of the trifluoromethyl group. Computational methods are indispensable for analyzing these factors and predicting the three-dimensional structure of reaction products.

A significant example is the theoretical study of the Diels-Alder reaction between 2,4-dimethyl-5-ethoxyoxazole (a diene) and this compound (the dienophile). researchgate.netresearchgate.net This reaction was investigated using Molecular Electron Density Theory (MEDT) at the MPWB1K/6-311G(d,p) level of theory to understand its mechanism and selectivity. researchgate.net The analysis of the potential energy surface and the use of the Electron Localization Function (ELF) help in understanding the bonding changes along the reaction pathway. researchgate.netresearchgate.net

Computational analysis correctly predicted that the reaction would be highly selective. researchgate.net The origins of this selectivity were explained by analyzing the global and local reactivity indices derived from Conceptual Density Functional Theory (CDFT). researchgate.netmdpi.com The analysis of local reactivity, using tools like Parr functions, identified the most reactive sites on both the diene and the dienophile, allowing for the prediction of the observed regioselectivity. researchgate.netresearchgate.net Furthermore, the study of the energy profiles for different stereoisomeric pathways (e.g., endo vs. exo approaches) indicated that one specific product is overwhelmingly favored, which was consistent with experimental findings. researchgate.net

The strong electron-withdrawing nature of the trifluoromethyl group plays a key role by making the β-carbon of the crotonate highly electrophilic and by stabilizing transition states, thereby influencing both the reaction rate and its stereoselectivity. innospk.com In other reactions, such as asymmetric conjugate additions, computational modeling has been used to rationalize the observed enantioselectivity by identifying the key interactions in the rate- and enantiodetermining step, which is often the protonation of a zwitterionic intermediate. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of reactants with their observed reactivity. nih.gov These models use computed molecular descriptors—numerical values that encode structural, electronic, or steric properties—to predict reaction outcomes like rate constants or equilibrium constants. While specific QSRR models for this compound are not widely published, the principles can be readily applied using data from computational chemistry.

A powerful source of descriptors for QSRR comes from Conceptual Density Functional Theory (CDFT). mdpi.comnumberanalytics.com CDFT provides a framework for quantifying chemical concepts like electronegativity and hardness, which govern reactivity. numberanalytics.com For this compound, which is a strong electrophile, its reactivity in polar reactions is governed by its ability to accept electron density. researchgate.net

Key CDFT descriptors can be calculated to build a QSRR model:

Global Electrophilicity Index (ω): This measures the stabilization in energy when the molecule acquires additional electron density from the environment. A high ω value, as seen for this compound, indicates a strong electrophile. researchgate.netmdpi.com

Local Electrophilicity (ωk) and Electrophilic Parr Functions (Pk+): These indices pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic attack. For this compound, the β-carbon in the C=C double bond is the most electrophilic center. researchgate.netresearchgate.net

By calculating these descriptors for a series of related dienophiles and correlating them with experimentally determined reaction rates for a specific reaction (e.g., a Diels-Alder or Michael reaction), a predictive QSRR model can be established. This model could then be used to estimate the reactivity of new, untested compounds.

| Compound | Electronic Chemical Potential (μ) [eV] | Chemical Hardness (η) [eV] | Global Electrophilicity (ω) [eV] | Global Nucleophilicity (N) [eV] |

|---|---|---|---|---|

| This compound (Electrophile) | -4.39 | 5.79 | 1.66 | 1.64 |

| 2,4-dimethyl-5-ethoxyoxazole (Nucleophile) | -2.98 | 5.98 | 0.74 | 3.50 |

In Silico Design of Novel Reaction Pathways

In silico design leverages computational power to predict and explore new chemical reactions and catalysts before committing to resource-intensive laboratory experiments. By understanding the detailed mechanism of a known reaction involving this compound, researchers can computationally modify the reactants, introduce catalysts, or alter reaction conditions to design novel, more efficient, or highly selective synthetic routes. researchgate.netethernet.edu.et

The mechanistic investigation of the Diels-Alder reaction is a case in point. researchgate.netresearchgate.net Having a detailed energy profile of the reaction, including the structures of transition states, allows chemists to ask "what if" questions computationally. For example, one could replace the ethyl group on the ester with other alkyl groups or introduce substituents on the diene and recalculate the energy barriers and selectivities. This process can rapidly screen a virtual library of potential reactants to identify candidates that might lead to higher yields or different stereochemical outcomes. rsc.org

Furthermore, computational studies can guide the design of catalysts. For instance, in catalyzed reactions, DFT calculations can model the interaction of this compound with a Lewis or Brønsted acid. nih.gov These calculations can reveal how the catalyst enhances the electrophilicity of the substrate and lowers the activation energy of the reaction. nih.gov This knowledge can then be used to design more effective catalysts. For example, by modeling a series of related catalysts, one can establish a relationship between the catalyst's structure and its predicted performance, accelerating the discovery of optimal catalytic systems. This approach has been used to design new organocatalysts and understand their role in facilitating reactions. nih.govrsc.org

This predictive power is a cornerstone of modern chemical research, enabling the rational design of new synthetic methodologies for creating complex molecules from versatile building blocks like this compound. innospk.comuni-regensburg.de

Advanced Analytical Methodologies for Research and Mechanistic Elucidation

Advanced Spectroscopic Studies for Structural and Mechanistic Insights

Spectroscopic techniques are fundamental in elucidating the molecular structure and observing the dynamic changes that occur during chemical reactions.

Multidimensional NMR spectroscopy offers powerful tools for the unambiguous structural assignment and for monitoring reaction progress and complex mixtures involving ethyl 4,4,4-trifluorocrotonate. While 1D NMR provides basic structural information, 2D techniques resolve complex spin systems and reveal through-bond and through-space correlations. bitesizebio.com

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum of a molecule like ethyl crotonate, a structural analog, reveals couplings between protons, for example, between the methyl and methylene (B1212753) protons of the ethyl group and between the vinyl protons. magritek.com An HSQC spectrum correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals. magritek.com For this compound, these techniques would confirm the connectivity of the ethyl group and the vinyl protons, and the HSQC would link them to their respective carbon atoms. chemicalbook.comchegg.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining stereochemistry by identifying protons that are close in space. For derivatives of this compound, NOESY can be used to establish the relative stereochemistry of newly formed chiral centers.

DOSY (Diffusion-Ordered Spectroscopy): DOSY is particularly useful for analyzing mixtures without prior separation. It separates the NMR signals of different species based on their diffusion coefficients, which are related to their size and shape. This allows for the identification of reactants, intermediates, and products in a reaction mixture, providing insights into the reaction mechanism.

Table 1: Expected ¹H NMR Spectral Data for this compound An interactive data table based on the data in the text.

| Proton Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration | Coupling To |

|---|---|---|---|---|

| CH₃ (ethyl) | ~1.3 | Triplet | 3H | CH₂ (ethyl) |

| CH₂ (ethyl) | ~4.2 | Quartet | 2H | CH₃ (ethyl) |

| =CH-CO | ~6.3 | Doublet of quartets | 1H | =CH-CF₃ and CF₃ |

| =CH-CF₃ | ~7.0 | Doublet of quartets | 1H | =CH-CO and CF₃ |

High-resolution mass spectrometry is a critical tool for confirming the elemental composition of this compound and its reaction products. clemson.edu It provides highly accurate mass measurements, allowing for the determination of molecular formulas. nih.gov

The fragmentation pattern in mass spectrometry offers structural clues. chemguide.co.uklibretexts.org For this compound (MW: 168.11 g/mol ), characteristic fragmentation would involve the loss of the ethoxy group (-OCH₂CH₃, 45 u) or the ethyl group (-CH₂CH₃, 29 u). msu.edusigmaaldrich.com The presence of the trifluoromethyl group (CF₃, 69 u) would also lead to characteristic fragments. nih.govmsu.edu Analysis of these fragmentation patterns helps in identifying the structure of the parent molecule and any derivatives formed during a reaction. youtube.com

Table 2: Predicted Major Fragment Ions for this compound in Mass Spectrometry An interactive data table based on the data in the text.

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 168 | [M]⁺ | - |

| 141 | [M - C₂H₅]⁺ | Ethyl radical |

| 123 | [M - OCH₂CH₃]⁺ | Ethoxy radical |

| 99 | [M - CF₃]⁺ | Trifluoromethyl radical |

| 69 | [CF₃]⁺ | C₃H₄O₂ radical |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about its functional groups and how they change during a reaction. kurouskilab.com For a molecule with N atoms, there are 3N-6 (for non-linear) or 3N-5 (for linear) fundamental vibrational modes. libretexts.orgalfredstate.edu

For this compound, key vibrational bands include:

C=O stretch: A strong absorption in the IR spectrum around 1720-1740 cm⁻¹.

C=C stretch: An absorption around 1650 cm⁻¹.

C-F stretches: Strong absorptions in the region of 1100-1300 cm⁻¹.

C-O stretch: Absorptions in the 1000-1300 cm⁻¹ region.

Monitoring the intensity and position of these bands can track the progress of a reaction. ajol.info For instance, in a Michael addition reaction, the disappearance or shift of the C=C stretching frequency would indicate that the double bond has reacted. sigmaaldrich.com Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak in the IR spectrum. researchgate.net

UV-Vis spectroscopy measures the electronic transitions within a molecule and is a powerful tool for studying reaction kinetics. numberanalytics.com this compound, being an α,β-unsaturated ester, possesses a chromophore that absorbs UV radiation. The absorption is due to π → π* transitions of the conjugated system.

By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. thermofisher.com For example, in a reaction where the conjugated system of this compound is consumed, a decrease in the absorbance corresponding to the π → π* transition would be observed. raineslab.comresearchgate.net This allows for the calculation of reaction rates and the determination of the reaction order with respect to the reactants. thermofisher.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Transformations

X-ray Crystallography for Absolute Stereochemistry and Molecular Packing of Derivatives

While this compound is a liquid at room temperature, its solid derivatives can be analyzed by single-crystal X-ray crystallography. nist.gov This technique provides the precise three-dimensional arrangement of atoms in a crystal lattice, yielding unambiguous information about bond lengths, bond angles, and absolute stereochemistry. eurjchem.com

For reactions that generate new chiral centers, obtaining a crystalline derivative is highly desirable. google.com The resulting crystal structure can definitively establish the relative and absolute configuration of the product, which is crucial for understanding the stereoselectivity of the reaction. acs.org Furthermore, X-ray crystallography reveals details about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate how molecules pack in the solid state. rsc.orgacs.org The study of organofluorine compounds by X-ray crystallography has shown that fluorine atoms can participate in various weak intermolecular interactions that influence crystal packing. mdpi.comrsc.orguit.no

Table 3: Crystallographic Data Parameters An interactive data table based on the data in the text.

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. researchgate.net |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. researchgate.net |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These are the lengths of the sides of the unit cell and the angles between them. eurjchem.com |

| Z | The number of molecules per unit cell. researchgate.net |

| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. eurjchem.com |

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity

When reactions involving this compound produce stereoisomers, chromatographic techniques are essential for their separation and for determining the enantiomeric or diastereomeric purity of the products.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the enantiomeric excess (ee) of a chiral product. researchgate.net The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. rsc.org For some trifluoromethylated compounds, direct analysis by chiral HPLC is feasible, while for others, derivatization to a more suitable compound may be necessary. acs.org

Gas Chromatography (GC) with Chiral Columns: Similar to chiral HPLC, chiral GC can be used to separate enantiomers, particularly for volatile compounds.

HPLC for Diastereomer Separation: Diastereomers have different physical properties and can often be separated using standard (non-chiral) HPLC or column chromatography. mdpi.com The ratio of the peak areas in the chromatogram corresponds to the diastereomeric ratio (dr) of the product mixture.

These techniques are crucial for assessing the stereoselectivity of a reaction and for obtaining enantiomerically or diastereomerically pure compounds for further studies. acs.org

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and quantification of enantiomers, which is particularly relevant when this compound is used in asymmetric synthesis to create chiral molecules. The direct method of chiral separation, which employs a chiral stationary phase (CSP), is the most common approach. chiralpedia.comeijppr.com This technique relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times and thus, separation. eijppr.comelementlabsolutions.com

The selection of the CSP is critical for achieving successful enantioseparation. For fluorinated compounds and their derivatives, polysaccharide-based CSPs are widely regarded as the most effective and versatile. elementlabsolutions.com These are typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. elementlabsolutions.comresearchgate.net

Research Findings:

In a study involving the sulfa-Michael addition of thiols to this compound, chiral HPLC was essential for determining the enantiomeric ratio (e.r.) of the resulting chiral α-fluorinated carboxylic acid products after enzymatic hydrolysis. acs.org This highlights the technique's capability in assessing the stereoselectivity of combined electrochemical and biocatalytic processes. While the specific column was not detailed in the primary text, the common choice for such separations involves polysaccharide-based phases. For instance, research on similar trifluoromethyl-containing compounds has successfully employed columns like cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3-trifluoromethylphenylcarbamates). researchgate.netchrom-china.com The enantioseparation ability of these columns is often enhanced by optimizing the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol. chrom-china.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tandem technique used to separate, identify, and quantify volatile compounds. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. fagg.be Each separated component then enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint. fagg.be

This method is highly effective for monitoring the purity of this compound and analyzing the volatile products and byproducts of its reactions. For instance, the purity of commercial this compound is commonly specified as ≥98.0% as determined by GC.

Research Findings:

GC-MS is frequently cited in patents and research for quality control during syntheses involving this compound precursors. For example, in the synthesis of ethyl 3-amino-4,4,4-trifluorocrotonate derivatives, GC is used to confirm product purity, often achieving >99%. researchgate.net The coupled mass spectrometry provides crucial structural confirmation. The Electron Ionization (EI) mass spectrum for a related product, ethyl 3-methylamino-4,4,4-trifluorocrotonate, showed a molecular ion peak (M+) at m/z = 197 and characteristic fragments at 168, 152, 150, 138, 125, 110, and 82 amu, confirming the structure of the synthesized compound. researchgate.net

When this compound is used in reactions like the Michael addition, GC-MS can be employed to analyze the reaction mixture for volatile starting materials, products, and any potential side-products. nih.govlibretexts.org The use of headspace sampling techniques (HS-SPME) coupled with GC-MS is particularly advantageous for identifying volatile organic compounds (VOCs) without complex sample preparation. mdpi.comnih.govmdpi.com

In Situ and Operando Spectroscopic Monitoring of Reactions